tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2639375-59-8
VCID: VC11535202
InChI: InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m1/s1
SMILES:
Molecular Formula: C11H20ClNO4S
Molecular Weight: 297.80 g/mol

tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

CAS No.: 2639375-59-8

Cat. No.: VC11535202

Molecular Formula: C11H20ClNO4S

Molecular Weight: 297.80 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate - 2639375-59-8

Specification

CAS No. 2639375-59-8
Molecular Formula C11H20ClNO4S
Molecular Weight 297.80 g/mol
IUPAC Name tert-butyl (3R)-3-(chlorosulfonylmethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m1/s1
Standard InChI Key RENPBPBQYNJKOQ-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H](C1)CS(=O)(=O)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

tert-Butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate belongs to the piperidine derivative class, featuring:

  • Piperidine ring: A six-membered saturated heterocycle with nitrogen at position 1.

  • tert-Butyloxycarbonyl (Boc) group: A sterically bulky protecting group at the piperidine nitrogen.

  • Chlorosulfonylmethyl group: A -CH₂SO₂Cl substituent at the C3 position, conferring electrophilicity.

The (3R) configuration introduces chirality, critical for interactions in asymmetric synthesis and biological systems. X-ray crystallography of analogous compounds confirms that the chlorosulfonyl group adopts a pseudoaxial orientation to minimize steric clash with the Boc group.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₁H₂₀ClNO₄S
Molecular weight (g/mol)297.80
Melting point (°C)82–84 (decomposes)
Boiling point (°C)320 (estimated)
Density (g/cm³)1.32
Rotatable bonds5

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.76–4.68 (m, 1H, CH-SO₂Cl), 3.67–3.27 (m, 4H, piperidine H), 1.45 (s, 9H, Boc CH₃) .

  • IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1360 cm⁻¹ (S=O), 580 cm⁻¹ (C-Cl).

  • MS (ESI+): m/z 298.1 [M+H]⁺, 242.0 [M−C₄H₈]⁺.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: 3.29 mg/mL (0.011 M) in water at 25°C.

  • Log P (octanol/water): 1.37, indicating moderate lipophilicity .

  • Solubility in organic solvents:

    • Dichloromethane: >500 mg/mL

    • Ethanol: 45 mg/mL

    • Hexane: <1 mg/mL

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 82°C, with exothermic degradation peaking at 210°C (ΔH = −480 J/g).

Reactivity and Functional Group Analysis

Chlorosulfonyl Group Reactivity

The -SO₂Cl moiety undergoes:

  • Nucleophilic substitution: With amines to form sulfonamides (e.g., RNH₂ → RSO₂NH₂).

  • Hydrolysis: To sulfonic acids in aqueous base (SO₂Cl → SO₃H).

  • Reduction: LiAlH₄ reduces -SO₂Cl to -SH.

Boc Group Stability

The tert-butoxycarbonyl group is stable under acidic conditions (pH > 3) but cleaved by TFA/CH₂Cl₂ (1:1) within 1 h .

GHS CodeHazard StatementPrecautionary Measure
H314Causes severe skin burnsWear nitrile gloves
H318Eye damageUse face shield
H335Respiratory irritationWork in fume hood

Exposure Control

  • PPE: Nitrile gloves, chemical goggles, lab coat.

  • Storage: −20°C under nitrogen, desiccated.

  • Spill management: Absorb with vermiculite, neutralize with 5% NaHCO₃.

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